molecular formula C26H19ClN2O4S B301158 2-[(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile

2-[(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile

Katalognummer B301158
Molekulargewicht: 491 g/mol
InChI-Schlüssel: PZQDDUKDXQPKBU-OYKKKHCWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile, also known as TZDM, is a novel compound that has been synthesized and researched for its potential applications in scientific research.

Wirkmechanismus

The mechanism of action of 2-[(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile is not fully understood, but it is believed to act through the inhibition of various biological targets such as kinases and enzymes. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-[(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile has also been found to modulate various signaling pathways involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
2-[(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile has been found to exhibit various biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and antioxidant activity. It has also been found to modulate various cellular processes such as cell cycle progression, apoptosis, and autophagy. 2-[(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile has been shown to have low toxicity and high selectivity towards cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

2-[(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile has several advantages for lab experiments, including its high potency, low toxicity, and selectivity towards cancer cells. However, the synthesis method is complex and requires specialized equipment and expertise. The compound is also relatively expensive, which may limit its use in some research settings.

Zukünftige Richtungen

There are several future directions for the research and development of 2-[(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile. One potential direction is the optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the identification of the specific biological targets of 2-[(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile and the development of more potent and selective analogs. Additionally, the potential applications of 2-[(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile in other scientific fields such as neuroscience and immunology should be explored.
In conclusion, 2-[(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile is a novel compound that has shown promising results in scientific research for its potential applications in cancer research, drug discovery, and molecular biology. The compound exhibits potent anti-cancer activity, low toxicity, and high selectivity towards cancer cells. There are several future directions for the research and development of 2-[(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile, including the optimization of the synthesis method, identification of specific biological targets, and exploration of its potential applications in other scientific fields.

Synthesemethoden

2-[(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile is synthesized through a multi-step process that involves the reaction of various reagents and catalysts. The synthesis method is complex and requires specialized equipment and expertise. The final product is a white crystalline powder that is soluble in organic solvents.

Wissenschaftliche Forschungsanwendungen

2-[(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile has been researched for its potential applications in various scientific fields such as cancer research, drug discovery, and molecular biology. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-[(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile has also been used as a tool compound for the development of new drugs and has been found to modulate various biological targets.

Eigenschaften

Produktname

2-[(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile

Molekularformel

C26H19ClN2O4S

Molekulargewicht

491 g/mol

IUPAC-Name

2-[[4-[(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-ethoxyphenoxy]methyl]benzonitrile

InChI

InChI=1S/C26H19ClN2O4S/c1-2-32-23-13-17(7-12-22(23)33-16-19-6-4-3-5-18(19)15-28)14-24-25(30)29(26(31)34-24)21-10-8-20(27)9-11-21/h3-14H,2,16H2,1H3/b24-14-

InChI-Schlüssel

PZQDDUKDXQPKBU-OYKKKHCWSA-N

Isomerische SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4C#N

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4C#N

Kanonische SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.